Superior S. aureus DNA Gyrase Inhibition by Pyrazolo[4,3-d]thiazole Derivative vs. Ciprofloxacin
A pyrazolo[4,3-d]thiazole derivative (compound 7c) demonstrated superior inhibitory activity against S. aureus DNA gyrase compared to the fluoroquinolone antibiotic ciprofloxacin. The quantitative IC50 values reveal a 23% improvement in potency for the pyrazolo[4,3-d]thiazole derivative over the clinical comparator [1].
| Evidence Dimension | IC50 (µM) against S. aureus DNA gyrase |
|---|---|
| Target Compound Data | 0.255 ± 0.10 µM |
| Comparator Or Baseline | Ciprofloxacin: 0.331 ± 0.20 µM |
| Quantified Difference | 0.076 µM lower IC50 (23% improvement) |
| Conditions | In vitro enzymatic assay measuring S. aureus DNA gyrase inhibition |
Why This Matters
This direct head-to-head quantitative superiority over a widely used clinical antibiotic establishes a clear, evidence-based rationale for prioritizing this pyrazolo[4,3-d]thiazole derivative in antibacterial discovery programs targeting DNA gyrase.
- [1] Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine and pyrazolothiazole scaffolds. (2023). Journal of Molecular Structure. View Source
